molecular formula C79H129N25O22 B15136296 Tapderimotide

Tapderimotide

Cat. No.: B15136296
M. Wt: 1781.0 g/mol
InChI Key: XSYOYMGIWRDJPN-BCAZZCMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tapderimotide involves complex peptide synthesis techniques. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general peptide synthesis methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . These methods typically involve the sequential addition of amino acids to a growing peptide chain, using protecting groups to prevent unwanted reactions .

Industrial production of this compound would likely involve large-scale peptide synthesizers and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Tapderimotide, like other peptides, can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and protecting groups (e.g., Fmoc, Boc) for amino acids . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.

Comparison with Similar Compounds

Tapderimotide can be compared with other TERT inhibitors and synthetic peptides used in cancer research. Some similar compounds include:

This compound’s uniqueness lies in its specific sequence and mechanism of action, which targets TERT more effectively than some other compounds .

Properties

Molecular Formula

C79H129N25O22

Molecular Weight

1781.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C79H129N25O22/c1-39(2)36-50(96-71(120)60(41(5)6)100-68(117)51(37-44-18-10-9-11-19-44)97-72(121)61(43(8)105)101-63(112)45(80)20-12-30-88-77(82)83)67(116)93-47(22-14-32-90-79(86)87)66(115)99-59(40(3)4)70(119)94-46(21-13-31-89-78(84)85)64(113)91-42(7)62(111)92-48(26-28-56(81)106)65(114)98-52(38-58(109)110)73(122)103-34-16-24-54(103)75(124)104-35-17-25-55(104)74(123)102-33-15-23-53(102)69(118)95-49(76(125)126)27-29-57(107)108/h9-11,18-19,39-43,45-55,59-61,105H,12-17,20-38,80H2,1-8H3,(H2,81,106)(H,91,113)(H,92,111)(H,93,116)(H,94,119)(H,95,118)(H,96,120)(H,97,121)(H,98,114)(H,99,115)(H,100,117)(H,101,112)(H,107,108)(H,109,110)(H,125,126)(H4,82,83,88)(H4,84,85,89)(H4,86,87,90)/t42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1

InChI Key

XSYOYMGIWRDJPN-BCAZZCMPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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